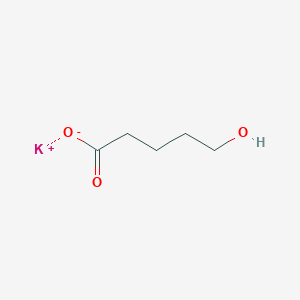

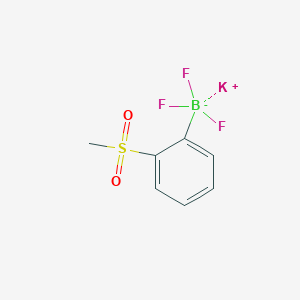

![molecular formula C13H23NO3 B1343376 tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-48-0](/img/structure/B1343376.png)

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

説明

The compound tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that is part of a class of chemicals with potential biological activity. Spirocyclic compounds are known for their presence in various natural products and pharmaceuticals, and they often exhibit a range of biological activities. The tert-butyl group in the compound suggests that it is an ester derivative, which is a common protection strategy in organic synthesis to improve the stability of carboxylic acids during chemical reactions.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in several papers. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable synthetic routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was synthesized using an innovative approach starting from a commercially available chiral lactone, with significant improvements over original routes . These methods highlight the potential for synthesizing the compound of interest through similar strategies.

Molecular Structure Analysis

The molecular structure of related spirocyclic compounds has been determined using techniques such as single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was characterized, showing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . These findings suggest that the compound of interest may also possess a complex bicyclic structure with multiple functional groups that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, demonstrating the reactivity of such compounds towards nucleophilic reagents . Additionally, the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones has been accomplished, showing the potential for functionalization at different positions of the spirocyclic framework . These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of some spirocyclic compounds have been determined, providing insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are important for understanding the stability, solubility, and reactivity of the compounds. The compound of interest, with its hydroxymethyl and carboxylate groups, is likely to have distinct physical and chemical properties that could be explored through experimental studies.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Routes : The compound tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate and related intermediates are synthesized through efficient and scalable routes. These compounds provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure Analysis : The molecular structure of similar compounds, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been studied. These studies include synthesis from corresponding salts, characterization using NMR spectroscopy and mass spectrometry, and crystal structure determination via X-ray diffraction analysis (Moriguchi et al., 2014).

Stereochemical Applications : Chiral versions of related compounds, like (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been synthesized without using chiral catalysts or enzymes and without separation by chiral column chromatography, highlighting their potential in stereochemical applications (Moriguchi et al., 2014).

Applications in Drug Discovery and Development

Potential in Drug Discovery : Compounds like tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate have been identified as useful intermediates in drug discovery, particularly in the synthesis of complex molecular structures (Chalyk et al., 2017).

Synthesis of Enantiomerically Pure Compounds : An efficient route for synthesizing enantiomerically pure derivatives of tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has been developed. This route emphasizes the importance of these compounds in producing enantiomerically pure substances for pharmaceutical applications (Maton et al., 2010).

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADWHBFAGOIEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

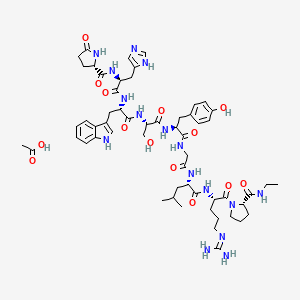

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)